

The Biological Activity of Phytol: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Pityol	
Cat. No.:	B1250210	Get Quote

A Note on Terminology: This document provides an in-depth guide to the biological activities of Phytol, a branched-chain unsaturated alcohol that is a constituent of chlorophyll. The initial query for "**Pityol**" yielded limited specific research. Given the extensive body of literature on "Phytol" and its significant biological activities, it is presumed that "Phytol" is the compound of interest for this technical guide.

Executive Summary

Phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol) is a naturally occurring diterpene alcohol with a growing body of research highlighting its diverse pharmacological properties. This guide synthesizes current findings on the anticancer and anti-inflammatory activities of Phytol, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. The primary molecular mechanisms underlying Phytol's bioactivity involve the modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of Phytol's biological potential.

Anticancer Activity of Phytol

Phytol has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis, modulation of cell cycle progression, and inhibition of critical cell survival signaling pathways.



Quantitative Data: Cytotoxicity of Phytol

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The cytotoxic potential of Phytol varies across different cancer cell types, with lower IC50 values indicating higher potency.[1]



Cell Line	Cancer Type	IC50 (μM)	Key Mechanisms	Citation(s)
HL-60	Human Leukemia	1.17 ± 0.34	Induction of apoptosis and necrosis, reduction in cell viability.	[2][3]
MCF-7	Breast Adenocarcinoma	8.79 ± 0.41	Induction of a dose-dependent cytotoxic response.	[1]
HeLa	Cervical Cancer	~15.51	Dose-dependent cytotoxic response.	[1]
S-180	Sarcoma	18.98 ± 3.79	Reduction in cell viability and division; induction of apoptosis and necrosis.	[2][3]
A549	Lung Carcinoma	~17 - 62.64	Inhibition of the PI3K-Akt signaling pathway, induction of apoptosis via mitochondrial membrane depolarization.	[1]
MDA-MB-231	Breast Cancer	~69.67	Cytotoxic effects.	[1]
PC-3	Prostate Adenocarcinoma	~77.85	Dose-dependent cytotoxic response.	[1]

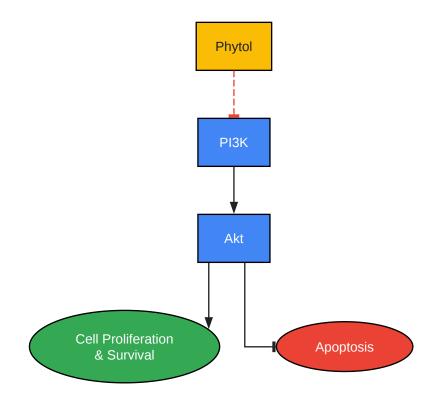


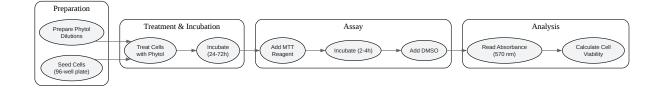
HT-29	Colorectal Cancer	15.51 - 69.67 (range)	Dose-dependent cytotoxic response.	[1]
Hs294T	Melanoma	15.51 - 69.67 (range)	Dose-dependent cytotoxic response.	[1]

Signaling Pathway: PI3K/Akt Inhibition

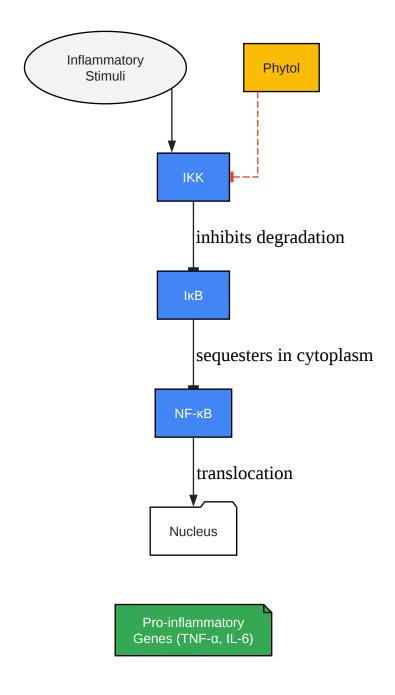
A primary mechanism for Phytol's anticancer activity, particularly in non-small cell lung cancer cells (A549), is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, Phytol promotes apoptosis.











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